molecular formula C16H13F4NO2 B11566118 2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol

2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol

Cat. No.: B11566118
M. Wt: 327.27 g/mol
InChI Key: ZFVWPDMDQKTNOG-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol is an organic compound characterized by its unique structure, which includes a phenyl group substituted with a tetrafluoropropoxy group and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol typically involves the reaction of 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde with 2-aminophenol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins, while the imine group can interact with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-{[4-(2,2,3,3-tetrafluoropropoxy)phenyl]imino}methyl]phenol is unique due to the presence of both a tetrafluoropropoxy group and an imino group, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C16H13F4NO2

Molecular Weight

327.27 g/mol

IUPAC Name

2-[[4-(2,2,3,3-tetrafluoropropoxy)phenyl]iminomethyl]phenol

InChI

InChI=1S/C16H13F4NO2/c17-15(18)16(19,20)10-23-13-7-5-12(6-8-13)21-9-11-3-1-2-4-14(11)22/h1-9,15,22H,10H2

InChI Key

ZFVWPDMDQKTNOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OCC(C(F)F)(F)F)O

Origin of Product

United States

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